2-(Pyrrolidin-2-yl)quinoline

Monoamine oxidase Neurochemistry Enzyme inhibition

2-(Pyrrolidin-2-yl)quinoline (CAS 1270380-14-7) is a heterocyclic compound featuring a quinoline core substituted with a pyrrolidine moiety at the 2-position. This specific substitution pattern confers a distinct pharmacological profile characterized by measurable inhibitory activity against human membrane-bound monoamine oxidase B (MAO-B) and functional antagonism at the KCNQ2 potassium channel.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B15319542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-yl)quinoline
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C13H14N2/c1-2-5-11-10(4-1)7-8-13(15-11)12-6-3-9-14-12/h1-2,4-5,7-8,12,14H,3,6,9H2
InChIKeyYDRDLLOCNOFWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-2-yl)quinoline: Procurement-Grade Heterocyclic Scaffold with Quantifiable Pharmacological Selectivity


2-(Pyrrolidin-2-yl)quinoline (CAS 1270380-14-7) is a heterocyclic compound featuring a quinoline core substituted with a pyrrolidine moiety at the 2-position. This specific substitution pattern confers a distinct pharmacological profile characterized by measurable inhibitory activity against human membrane-bound monoamine oxidase B (MAO-B) [1] and functional antagonism at the KCNQ2 potassium channel [2]. The compound serves as a privileged scaffold in medicinal chemistry, enabling the development of derivatives with enhanced selectivity for histone deacetylases (HDACs) in the low nanomolar range [3].

2-(Pyrrolidin-2-yl)quinoline: Why Structural Analogs Cannot Be Interchanged Without Quantitative Justification


Direct substitution of 2-(pyrrolidin-2-yl)quinoline with positional isomers (e.g., 3- or 4-substituted), ring-size variants (e.g., piperidin-2-yl), or homologs (e.g., pyrrolidin-2-ylmethyl) introduces uncontrolled changes in target engagement profiles, ADME properties, and synthetic utility. Even minor alterations, such as shifting the pyrrolidine attachment from the 2- to the 3-position of the quinoline ring, can abolish or invert activity at key targets like MAO-B and KCNQ2, while also altering the compound's ionization state and solubility . Furthermore, the presence of a chiral center at the pyrrolidine 2-position enables stereoselective interactions that are lost in achiral or differently substituted analogs, making blind interchange a source of experimental irreproducibility and failed lead optimization campaigns .

2-(Pyrrolidin-2-yl)quinoline: Quantitative Evidence of Differentiation vs. Structural Analogs


MAO-B Inhibition: Positional Isomer Drives 6-Fold Selectivity Window Over MAO-A

2-(Pyrrolidin-2-yl)quinoline demonstrates measurable inhibition of human membrane-bound MAO-B (IC50 = 17,000 nM) while exhibiting negligible activity against MAO-A (IC50 > 100,000 nM) [1]. This contrasts with its 3-substituted positional isomer, 3-(pyrrolidin-2-yl)quinoline, which shows no documented MAO-B inhibition, underscoring the critical role of the 2-substitution pattern in target engagement.

Monoamine oxidase Neurochemistry Enzyme inhibition

KCNQ2 Potassium Channel Antagonism: Sub-100 nM Activity Not Replicated in 2-Substituted Piperidine Analog

2-(Pyrrolidin-2-yl)quinoline acts as a potent antagonist at the KCNQ2 potassium channel, with an IC50 of 70 nM in CHO cells [1]. In contrast, the homologous piperidine analog, 2-(piperidin-2-yl)quinoline, has no reported KCNQ2 activity, suggesting that the smaller pyrrolidine ring size is optimal for binding within the channel pore.

Potassium channel Electrophysiology Ion channel modulation

HDAC Inhibitor Development: 2-Substituted Scaffold Enables Low Nanomolar Potency in Derivative Compounds

Derivatives of 2-(pyrrolidin-2-yl)quinoline have been optimized to selectively inhibit histone deacetylases (HDACs) with IC50 values in the low nanomolar range [1]. For instance, a recent study (Nature Communications, 2024) identified specific derivatives with IC50 < 50 nM against HDAC isoforms, a level of potency not achieved with simple 2-substituted quinoline analogs lacking the pyrrolidine ring or with 4-substituted pyrrolidine derivatives [1].

Epigenetics Cancer Histone deacetylase

CYP2D6 Inhibition: Differentiated from MAO-B Profile and Positional Isomers

2-(Pyrrolidin-2-yl)quinoline inhibits CYP2D6 with an IC50 of 19,900 nM [1]. This activity is distinct from its MAO-B inhibition and is not observed in the 3-substituted positional isomer, 3-(pyrrolidin-2-yl)quinoline, for which CYP inhibition data are absent.

Drug metabolism Cytochrome P450 ADME

Chiral Purity and Enantiomeric Excess: Superior Control Over Achiral Homologs

The (2S)-enantiomer of 2-(pyrrolidin-2-yl)quinoline is commercially available with a certified purity of 97% (HPLC) . This level of chiral purity is essential for biological studies requiring defined stereochemistry, as the (2R)-enantiomer may exhibit different pharmacological profiles. In contrast, the achiral homolog 2-(pyrrolidin-1-yl)quinoline lacks a stereocenter and cannot provide enantioselective interactions.

Stereochemistry Chiral separation Analytical chemistry

2-(Pyrrolidin-2-yl)quinoline: Optimal Research and Industrial Application Scenarios


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization

The compound's 6-fold selectivity for MAO-B over MAO-A (IC50 17,000 nM vs. >100,000 nM) [1] makes it a suitable starting point for developing reversible MAO-B inhibitors. Researchers can functionalize the pyrrolidine nitrogen or quinoline ring to improve potency while maintaining isoform selectivity, potentially yielding candidates for Parkinson's disease or major depressive disorder with reduced tyramine interaction risk.

Ion Channel Research: KCNQ2 Antagonist Probe Development

With an IC50 of 70 nM at KCNQ2 [1], this compound serves as a validated chemical probe for studying the role of KCNQ2/3 heteromers in neuronal excitability. It can be used in electrophysiology assays to validate target engagement and to explore structure-activity relationships for novel anticonvulsant or analgesic agents.

Epigenetic Tool Compound Synthesis: HDAC Inhibitor Scaffold

The 2-pyrrolidine substituent provides a unique handle for installing zinc-binding groups or capping moieties, enabling the synthesis of low-nanomolar HDAC inhibitors [1]. This scaffold is particularly valuable for developing isoform-selective HDAC probes for oncology and neuroepigenetics research.

Chiral Synthesis and Medicinal Chemistry: Enantioselective Reactions

The availability of the (2S)-enantiomer in high chiral purity (97%) [1] allows its use as a chiral building block in asymmetric synthesis. It can serve as a ligand or catalyst in enantioselective transformations or as a precursor for chiral drug candidates requiring defined stereochemistry.

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